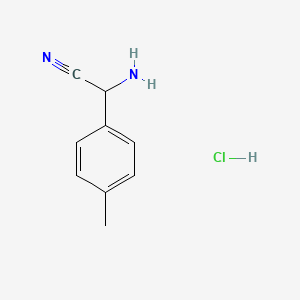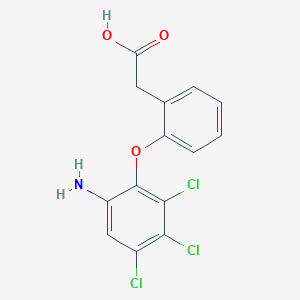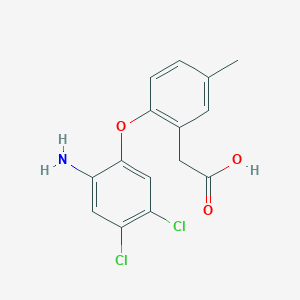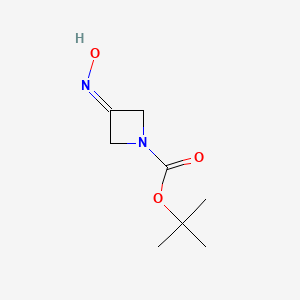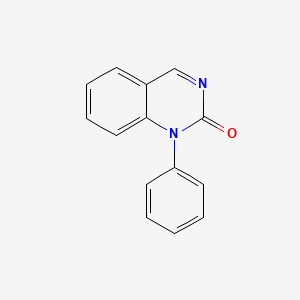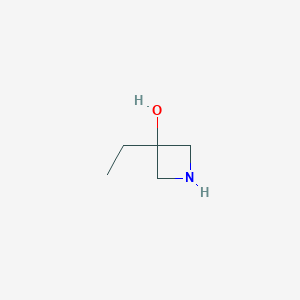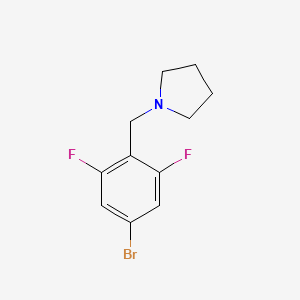
1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine
Descripción general
Descripción
1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine is a chemical compound with potential applications in various fields, including the pharmaceutical industry. It has a molecular formula of C11H12BrF2N and a molecular weight of 276.12 g/mol .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a benzyl group, which in turn is substituted with bromo and difluoro groups . The presence of these groups and the pyrrolidine ring may contribute to the molecule’s three-dimensional structure and its potential biological activity .Aplicaciones Científicas De Investigación
Pyrrolidine Scaffold in Drug Discovery
Pyrrolidine rings, including structures like 1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine, are integral in medicinal chemistry due to their versatility and efficacy in treating human diseases. The pyrrolidine scaffold is highly valued for its ability to efficiently explore pharmacophore spaces due to its sp^3-hybridization, which contributes to the stereochemistry of molecules and increases three-dimensional coverage. This structural feature, known as “pseudorotation,” is critical for designing bioactive molecules with target selectivity. Pyrrolidine derivatives, including those with additional functional groups like bromo and fluoro substituents, have shown a wide range of applicability. These compounds are extensively studied for their bioactivities, which include but are not limited to, antiviral, antibacterial, and anticancer properties. The review by Li Petri et al. (2021) elaborates on the significance of the pyrrolidine ring in drug discovery, highlighting the synthetic strategies used and the structure-activity relationships of pyrrolidine-based compounds, thereby underscoring their potential in developing novel therapeutic agents with diverse biological profiles (Li Petri et al., 2021).
Bromination and Chemical Reactivity
The chemical reactivity and modification potential of compounds like 1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine are also of great interest in scientific research. Studies on the bromination of pyridines, as discussed by Thapa et al. (2014), provide insights into the regioselectivity and mechanism of bromination in unsymmetrical dimethylpyridines. This research is relevant for understanding the chemical behavior of brominated compounds, including their synthesis and potential as intermediates in the development of more complex molecules. The findings suggest that nitrogen in the ring inductively deactivates, influencing the bromination towards the methyl group farthest from the nitrogen, which could be pertinent in the synthesis and modification of 1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine (Thapa et al., 2014).
Propiedades
IUPAC Name |
1-[(4-bromo-2,6-difluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-8-5-10(13)9(11(14)6-8)7-15-3-1-2-4-15/h5-6H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSVBWUCMXVKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

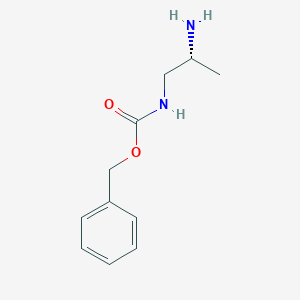

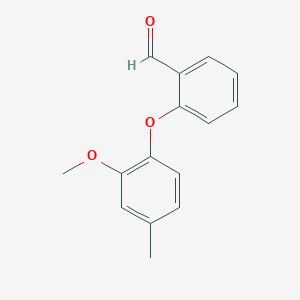
![N'-Hydroxy-4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B3307909.png)

